6,7-dimethoxyquinolin-4(3H)-one

Process Chemistry Tautomer-Specific Reactivity Cabozantinib Synthesis

6,7-Dimethoxyquinolin-4(3H)-one is a heterocyclic quinolinone with methoxy substituents at the 6- and 7-positions and a ketone at the 4-position, formally the 4(3H)-one tautomer. It is distinguished from the 4(1H)-one tautomer (CAS 127285-54-5) and the 4-hydroxyquinoline form (CAS 13425-93-9) by the specific location of the exchangeable proton.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 304904-61-8
Cat. No. B1358679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxyquinolin-4(3H)-one
CAS304904-61-8
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)CC=N2)OC
InChIInChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h4-6H,3H2,1-2H3
InChIKeyGOPZXZSDYBVSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxyquinolin-4(3H)-one (CAS 304904-61-8): A Defined Tautomer for Precision Synthesis


6,7-Dimethoxyquinolin-4(3H)-one is a heterocyclic quinolinone with methoxy substituents at the 6- and 7-positions and a ketone at the 4-position, formally the 4(3H)-one tautomer [1]. It is distinguished from the 4(1H)-one tautomer (CAS 127285-54-5) and the 4-hydroxyquinoline form (CAS 13425-93-9) by the specific location of the exchangeable proton. This compound serves as a pivotal intermediate in the manufacture of two FDA-approved tyrosine kinase inhibitors—cabozantinib and tivozanib—where its tautomeric identity directly influences the efficiency of downstream chlorination and coupling reactions [2].

Why 6,7-Dimethoxyquinolin-4(3H)-one Cannot Be Replaced by Generic 4-Quinolinone Analogs


The quinolinone scaffold exists in multiple tautomeric forms—4(3H)-one, 4(1H)-one, and 4-hydroxyquinoline—that are not functionally interchangeable. In the cabozantinib synthetic pathway, the starting quinolinone must be converted to 4-chloro-6,7-dimethoxyquinoline via reaction with POCl₃ [1]. The 4(3H)-one tautomer presents a reactive ketone oxygen that facilitates chlorination with yields of ~87–91%, whereas the 4-hydroxy form often requires harsher conditions and produces more tar impurities, dropping yields below 40% in traditional Gould-Jacobs or Conrad-Limpach cyclizations [2]. Substituting the 4(1H)-one tautomer or a non-methoxylated analog introduces regiochemical ambiguity and reduces conversion efficiency, making tautomer-specific procurement essential for reproducible process chemistry.

Quantitative Differentiation Evidence for 6,7-Dimethoxyquinolin-4(3H)-one (CAS 304904-61-8)


Tautomer-Dependent Synthetic Yield: 4(3H)-One vs. 4-Hydroxy Form in Cabozantinib Intermediate Preparation

The 6,7-dimethoxyquinolin-4(3H)-one tautomer provides superior conversion in the chlorination step to 4-chloro-6,7-dimethoxyquinoline, the direct precursor to cabozantinib and tivozanib, compared to the 4-hydroxyquinoline form [1]. Traditional methods that generate the 4-hydroxy tautomer via high-temperature Gould-Jacobs cyclization (240–270 °C, 4–20 h) suffer from extensive tar formation and yields below 40%, as documented in the background of patent CN105111141A [2]. In contrast, the 4(3H)-one tautomer, obtained via condensation of 2-amino-4,5-dimethoxyacetophenone with ethyl formate under basic conditions, proceeds at ambient temperature and achieves isolated yields of 81.5% at kilogram scale [1].

Process Chemistry Tautomer-Specific Reactivity Cabozantinib Synthesis

Process Mass Efficiency: Single-Step Condensation vs. Multi-Step Thermal Cyclization

The synthesis of 6,7-dimethoxyquinolin-4(3H)-one via direct condensation of 2-amino-4,5-dimethoxyacetophenone with ethyl formate using NaOMe in THF requires only one step from commercially available materials, whereas the alternative 4-hydroxy-6,7-dimethoxyquinoline route via the Gould-Jacobs protocol demands five sequential steps (nitration, reduction, condensation with Michaelis acid, thermal cyclization, and hydrolysis), generating significantly more waste and requiring high-boiling solvents [1]. The patent CN105111141A explicitly states that the prior art methods use 4–10 molar equivalents of acid and produce difficult-to-separate tar impurities, rendering the process unsuitable for industrial scale-up [1].

Green Chemistry Process Mass Intensity Quinolinone Synthesis

Tautomer Identity Dictates Downstream Chlorination Efficiency: 4(3H)-One vs. 4-Hydroxyquinoline

The 6,7-dimethoxyquinolin-4(3H)-one tautomer reacts cleanly with POCl₃ in acetonitrile at 85 °C to give 4-chloro-6,7-dimethoxyquinoline in 87.6–91.4% yield, as documented in the Exelixis cabozantinib process patent [1] and the CN106008336A patent [2]. In contrast, chlorination of the 4-hydroxy tautomer with POCl₃ often requires higher temperatures and produces variable yields due to competing side reactions at the free hydroxyl group. The ketone form of the 4(3H)-one tautomer presents a single reactive oxygen center, eliminating the chemoselectivity problem that complicates the 4-hydroxy form [2].

Chlorination Reactivity Tautomer-Dependent Activation Process Robustness

Regiochemical Fidelity: 6,7-Dimethoxy Substitution Pattern vs. Alternative Methoxy Regioisomers

The 6,7-dimethoxy substitution pattern on the quinolinone core is pharmacophorically essential for the downstream kinase inhibitory activity of cabozantinib and related 4-anilinoquinolines. Cabozantinib binds c-Met and VEGFR2 with the 6,7-dimethoxyquinoline moiety occupying the ATP adenine pocket; shifting methoxy groups to the 5,7- or 6,8-positions reduces kinase inhibition by >10-fold in cellular assays [1]. While this SAR data derives from the final drug substance rather than the intermediate, it establishes that procurement of the correct 6,7-regioisomer is non-negotiable for any synthetic route targeting this pharmacophore class. The 6,7-dimethoxyquinolin-4(3H)-one intermediate uniquely embeds this precise substitution pattern [2].

Structure-Activity Relationship Kinase Inhibitor Scaffold Regiochemical Integrity

Purity Specifications: Commercial Availability at >97% vs. Technical-Grade 4-Hydroxyquinoline

Commercially sourced 6,7-dimethoxyquinolin-4(3H)-one (CAS 304904-61-8) is routinely supplied at ≥97% purity (HPLC) with full characterization including ¹H NMR and MS, as specified by multiple ISO-certified vendors . In contrast, the tautomerically ambiguous 4-hydroxy-6,7-dimethoxyquinoline (CAS 13425-93-9) is frequently offered only as technical-grade material with purity ≥95% and limited analytical documentation, reflecting the challenges of separating the hydroxy form from tar byproducts generated during high-temperature synthesis . The defined tautomeric identity and higher purity of the 4(3H)-one form reduce the risk of introducing unknown impurities that could compromise the subsequent chlorination and coupling steps.

Quality Control Intermediate Purity Procurement Specification

Optimal Procurement Application Scenarios for 6,7-Dimethoxyquinolin-4(3H)-one (CAS 304904-61-8)


Cabozantinib (Cometriq®/Cabometyx®) API Process Development and Manufacturing

6,7-Dimethoxyquinolin-4(3H)-one is the preferred starting material for the chlorination step that generates 4-chloro-6,7-dimethoxyquinoline, the penultimate intermediate in cabozantinib synthesis [1]. The Exelixis process patent explicitly specifies this intermediate for kilogram-scale manufacture, citing the consistent 87.6–91.4% chlorination yield and the elimination of the chemoselectivity problems associated with the 4-hydroxy tautomer [2]. Procurement of the defined 4(3H)-one tautomer at ≥97% purity ensures batch-to-batch reproducibility in the downstream coupling with 4-aminophenol and subsequent reaction with 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarbonyl chloride.

Tivozanib (Fotivda®) Intermediate Synthesis

The same 4-chloro-6,7-dimethoxyquinoline intermediate derived from 6,7-dimethoxyquinolin-4(3H)-one is used in the synthesis of tivozanib, a VEGFR inhibitor approved for renal cell carcinoma [1]. The Kirin Brewery patent family (EP 1559715, WO 2004035572) describes condensation of 2-amino-4,5-dimethoxyacetophenone with ethyl formate to generate the 4-quinolone intermediate, followed by chlorination and coupling with 4-amino-3-chlorophenol to construct the tivozanib scaffold [1]. Laboratories developing generic tivozanib routes should prioritize this intermediate to align with the innovator synthetic pathway.

Kinase Inhibitor Medicinal Chemistry: 4-Anilinoquinoline SAR Exploration

The 6,7-dimethoxyquinolin-4(3H)-one scaffold serves as a privileged starting point for structure-activity relationship (SAR) studies targeting c-Met, VEGFR, and related receptor tyrosine kinases [1]. The 4(3H)-one can be selectively chlorinated and then coupled with diverse aniline nucleophiles to generate focused libraries of 4-anilinoquinolines for kinase profiling. The >10-fold potency differential observed between 6,7-dimethoxy and alternative methoxy regioisomers in cabozantinib-class compounds underscores the importance of starting with the correct regioisomeric intermediate [2].

Process Chemistry Research: Tautomer-Controlled Quinolinone Functionalization

For academic and industrial process chemistry groups investigating quinolinone reactivity, the 4(3H)-one tautomer provides a well-defined substrate for studying tautomer-dependent electrophilic substitution, O- vs. N-alkylation selectivity, and Vilsmeier-Haack formylation [1]. A recent protocol described in Molbank (2023, M1654) demonstrates one-step synthesis of this compound in quantitative yield using adapted Vilsmeier conditions, confirming its accessibility for methodological studies [2]. The compound's single reactive ketone oxygen eliminates confounding N- vs. O-reactivity ambiguities that complicate studies with the 4-hydroxy form.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dimethoxyquinolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.